N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-15-22-17(14-18(23-15)24-11-5-6-12-24)20-9-10-21-19(25)13-16-7-3-2-4-8-16/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,21,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWFXZCUCYMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring.
Amidation: Coupling of the pyrimidine derivative with 2-phenylacetic acid to form the final compound.
The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related pyrimidine-acetamide derivatives:
Biological Activity
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide (referred to as compound 1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C21H23N5O3
Molecular Weight: 393.447 g/mol
Purity: Typically 95% .
Compound 1 is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Preliminary studies suggest that it may interact with:
- Kinase Inhibition: It shows potential as a selective inhibitor of various kinases, including FLT3 and DRAK1/2, which are implicated in cancer cell proliferation and survival.
- G-protein Coupled Receptors (GPCRs): The compound may also modulate GPCR activity, influencing intracellular signaling cascades .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compound 1, demonstrating significant cytotoxic effects against various cancer cell lines:
Study 1: Efficacy Against Acute Myeloid Leukemia
A study conducted by Vougogiannopoulou et al. demonstrated that compound 1 effectively inhibited cell growth in MV4-11 xenograft models. The compound was administered orally at a dose of 20 mg/kg daily, showing significant tumor reduction without notable side effects such as weight loss .
Study 2: Mechanistic Insights into Apoptosis Induction
Research published in the Journal of Medicinal Chemistry explored the apoptotic pathways activated by compound 1 in KCL-22 cells. The study revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of the intrinsic apoptotic pathway .
Q & A
Q. Table 1: Key Structural Parameters from Crystallography
| Parameter | Value (Å/°) | Role in Bioactivity |
|---|---|---|
| Pyrimidine-phenyl dihedral | 12.8° | Optimizes target binding |
| N–H⋯N bond length | 2.1 Å | Stabilizes intramolecular H-bond |
| C41 deviation from plane | -1.01 Å | Affects coplanarity with target |
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : MD simulations may overlook solvent-protein interactions; validate with polarized continuum models (PCM).
- Protonation States : Adjust pKa calculations (e.g., using MarvinSketch) to match physiological pH.
- Conformational Sampling : Use metadynamics to explore rotameric states missed in static DFT calculations.
For example, if a predicted active conformation clashes with crystallographic data (e.g., dihedral angle mismatches), re-optimize force fields or apply hybrid QM/MM methods .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Based on GHS classification of analogs (e.g., AG023PSY):
- Personal Protection : Gloves (nitrile), lab coat, and FFP2 respirator if airborne particles are generated.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335: respiratory irritation).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design experiments to assess its metabolic stability?
Methodological Answer:
In Vitro Assays :
- Liver Microsomes : Incubate with human hepatocytes (1 mg/mL protein) and monitor degradation via LC-MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
Isotope Labeling : Synthesize a deuterated analog to track metabolic hotspots (e.g., pyrrolidine N-demethylation).
Computational ADMET : Use SwissADME or ADMET Predictor to prioritize lab tests based on logP and topological polar surface area .
Basic: What analytical techniques validate purity and identity?
Methodological Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (>98% purity threshold).
- NMR : Confirm proton environments (e.g., pyrrolidine CH2 at δ 1.8–2.1 ppm; aromatic protons at δ 7.2–7.5 ppm).
- HRMS : Match exact mass (e.g., C20H26N6O requires [M+H]+ 367.2244) .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.
- Photodegradation : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., acetamide bond cleavage).
- Solution Stability : Test in PBS (pH 7.4) and DMSO; precipitation or hydrolysis indicates poor solubility or pH sensitivity .
Basic: What cross-disciplinary approaches enhance its development?
Methodological Answer:
- Chemical Engineering : Optimize reactor design (e.g., continuous flow) for scalable synthesis (CRDC subclass RDF2050112).
- Materials Science : Develop co-crystals with succinic acid to improve solubility.
- Data Science : Apply NLP to mine patents for analogous reaction conditions .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and monitor compound-target complex stability via Western blot.
- SPR Imaging : Immobilize the target protein on a biosensor chip to measure binding kinetics (ka/kd).
- Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution to confirm binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
